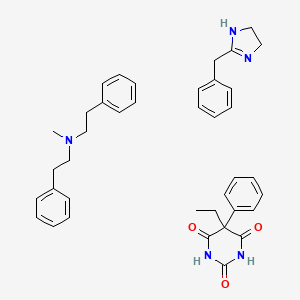
2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine” is a complex organic molecule that incorporates multiple functional groups, including imidazole, diazinane, and ethanamine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-benzyl-4,5-dihydro-1H-imidazole: This compound can be synthesized through the reaction of benzylamine with glyoxal in the presence of ammonium acetate.
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: This compound is synthesized by the reaction of ethyl acetoacetate with phenylhydrazine, followed by cyclization with urea under acidic conditions.
N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine: This compound can be prepared by the reductive amination of benzyl cyanide with N-methyl-2-phenylethylamine using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for these compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
Oxidation: Imidazole-2-carboxylic acid
Reduction: Diazinane alcohol
Substitution: Substituted amines
Wissenschaftliche Forschungsanwendungen
Chemistry
These compounds are used as intermediates in the synthesis of more complex molecules. For example, imidazole derivatives are key components in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor modulators. Imidazole derivatives, in particular, have shown promise in inhibiting enzymes involved in various diseases .
Medicine
Medicinal applications include the development of drugs for treating infections, inflammation, and cancer. The unique structures of these compounds allow them to interact with biological targets in specific ways, making them valuable in drug discovery .
Industry
In the industrial sector, these compounds are used in the production of polymers, dyes, and other materials. Their chemical properties make them suitable for various applications, including as catalysts and stabilizers .
Wirkmechanismus
The mechanism of action of these compounds varies depending on their specific structure and target. For example, imidazole derivatives can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . The diazinane and ethanamine moieties can interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Histidine, purine, histamine
Diazinane derivatives: Barbiturates, hydantoins
Ethanamine derivatives: Amphetamines, phenylethylamines
Uniqueness
The uniqueness of the compound “2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine” lies in its combination of multiple functional groups, which allows it to exhibit a wide range of chemical and biological activities.
Eigenschaften
CAS-Nummer |
85099-49-6 |
|---|---|
Molekularformel |
C39H45N5O3 |
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C17H21N.C12H12N2O3.C10H12N2/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-2-4-9(5-3-1)8-10-11-6-7-12-10/h2-11H,12-15H2,1H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);1-5H,6-8H2,(H,11,12) |
InChI-Schlüssel |
GHFJRIHTLCCTOG-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CN=C(N1)CC2=CC=CC=C2 |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CN=C(N1)CC2=CC=CC=C2 |
Key on ui other cas no. |
85099-49-6 |
Synonyme |
SR 82 tablets |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















